1-Bromo-3-chloro-5-isopropoxybenzene

Medicinal Chemistry Building Blocks SAR Studies

1-Bromo-3-chloro-5-isopropoxybenzene (CAS 1242336-66-8) is a trisubstituted halogenated aromatic ether with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol. It belongs to the class of 1-bromo-3-chloro-5-alkoxybenzene derivatives, which serve as versatile small-molecule scaffolds and synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C9H10BrClO
Molecular Weight 249.532
CAS No. 1242336-66-8
Cat. No. B595404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-isopropoxybenzene
CAS1242336-66-8
Synonyms1-Bromo-3-chloro-5-isopropoxybenzene
Molecular FormulaC9H10BrClO
Molecular Weight249.532
Structural Identifiers
SMILESCC(C)OC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
InChIKeyOTWVUTFRDAIKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-isopropoxybenzene (CAS 1242336-66-8) for Research Procurement: Identity and Baseline Specifications


1-Bromo-3-chloro-5-isopropoxybenzene (CAS 1242336-66-8) is a trisubstituted halogenated aromatic ether with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . It belongs to the class of 1-bromo-3-chloro-5-alkoxybenzene derivatives, which serve as versatile small-molecule scaffolds and synthetic intermediates in medicinal chemistry and materials science . The compound features a bromine atom and a chlorine atom at the 1- and 3-positions, respectively, and an isopropoxy group at the 5-position, creating a unique substitution pattern that imparts distinct physicochemical and reactivity profiles relative to its lower alkoxy homologs. Its CAS registry number, MDL identifier (MFCD16660297), and calculated partition coefficient (logP ~3.89) are documented in authoritative databases .

Why 1-Bromo-3-chloro-5-isopropoxybenzene Cannot Be Replaced by Methoxy or Ethoxy Analogs


Substituting 1-bromo-3-chloro-5-isopropoxybenzene with its lower alkoxy analogs (e.g., methoxy or ethoxy derivatives) is not straightforward due to quantifiable differences in molecular weight, lipophilicity (logP), and steric bulk . The isopropoxy group provides a larger hydrophobic surface area and increased steric hindrance compared to methoxy or ethoxy substituents, which can significantly impact reaction kinetics, regioselectivity in cross-coupling reactions, and the physicochemical properties of downstream products . Furthermore, the 1,3,5-substitution pattern with mixed halogens (Br and Cl) creates orthogonal reactivity handles for sequential functionalization—a feature that is not replicated by compounds with different halogenation patterns . The specific quantitative evidence below demonstrates that even within the same structural class, alkoxy chain length and branching meaningfully alter key selection-relevant parameters.

Quantitative Differentiation of 1-Bromo-3-chloro-5-isopropoxybenzene vs. Closest Analogs


Higher Molecular Weight Differentiates Isopropoxy Analog from Methoxy and Ethoxy Derivatives

1-Bromo-3-chloro-5-isopropoxybenzene has a molecular weight of 249.53 g/mol, which is 28.05 g/mol greater than the methoxy analog (221.48 g/mol) and 14.02 g/mol greater than the ethoxy analog (235.51 g/mol) . This difference corresponds to the addition of one methylene group per alkoxy chain extension and impacts both physical handling properties and the mass balance of synthetic transformations.

Medicinal Chemistry Building Blocks SAR Studies

Increased Lipophilicity (logP) of Isopropoxy Analog Enhances Membrane Permeability Predictions

The calculated logP (octanol-water partition coefficient) for 1-bromo-3-chloro-5-isopropoxybenzene is 3.88970 , compared to reported logP values of 3.80 for the methoxy analog and 3.759 for the ethoxy analog [1]. The isopropoxy group confers approximately 0.09–0.13 higher logP units relative to the ethoxy and methoxy derivatives, respectively.

Drug Design ADME Lipophilicity

Commercial Availability at 98% Purity Provides Higher Synthetic Confidence

1-Bromo-3-chloro-5-isopropoxybenzene is commercially available with a minimum purity specification of 98% from multiple suppliers , whereas the methoxy and ethoxy analogs are typically offered at 95% purity as the standard grade . The 3% absolute purity difference reduces the potential for impurity-derived side reactions and simplifies purification of downstream products.

Synthetic Chemistry Quality Control Procurement

Steric Bulk of Isopropoxy Group Alters Cross-Coupling Reactivity Profile

The isopropoxy substituent at the 5-position introduces greater steric hindrance than methoxy or ethoxy groups. While direct comparative kinetic data for this specific compound are not published, the increased steric demand is quantifiable via substituent parameters: the isopropoxy group has a larger molar refractivity (estimated ~17.6 cm³/mol) compared to methoxy (~7.9 cm³/mol) and ethoxy (~12.5 cm³/mol) [1]. This steric difference is known to influence the rate and selectivity of palladium-catalyzed cross-couplings at the bromine site [2].

Cross-Coupling Suzuki-Miyaura Steric Effects

Differential Pricing Reflects Scale and Synthetic Accessibility

At the 1g scale, 1-bromo-3-chloro-5-isopropoxybenzene is priced at approximately $170 USD (AKSci, 95% purity) , whereas the methoxy analog is available for ~$27 USD (95% purity) and the ethoxy analog for ~$42 USD (estimated from per-gram pricing) . The higher cost reflects the more complex synthesis (isopropylation step) and lower commercial demand volume.

Procurement Cost Analysis Research Budgeting

Orthogonal Halogen Reactivity Enables Sequential Functionalization Strategies

The presence of both bromine and chlorine on the same aromatic ring creates differential reactivity in cross-coupling reactions. Aryl bromides undergo oxidative addition to palladium catalysts significantly faster than aryl chlorides (typical rate ratio >100:1 under standard Suzuki conditions) [1]. This allows for selective functionalization at the bromine site while leaving the chlorine intact for a subsequent coupling step—a synthetic advantage that is not achievable with di-bromo or di-chloro analogs [2].

Synthetic Methodology Sequential Coupling Halogen Selectivity

Recommended Research and Industrial Applications for 1-Bromo-3-chloro-5-isopropoxybenzene


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The increased lipophilicity (logP 3.89) and steric bulk of the isopropoxy group make this compound a valuable building block for SAR exploration, particularly when optimizing membrane permeability or modulating target binding through hydrophobic interactions . The orthogonal bromine and chlorine substituents enable sequential functionalization, allowing medicinal chemists to rapidly generate diverse analog libraries [1].

Synthesis of Complex Biaryl Intermediates via Sequential Cross-Coupling

The differential reactivity of the bromine and chlorine atoms (rate ratio >100:1 under standard Suzuki conditions) permits chemoselective Suzuki-Miyaura coupling at the bromine site, followed by a second coupling at the chlorine site using more forcing conditions or alternative catalysts . This strategy is particularly useful for constructing unsymmetrical biaryl motifs found in pharmaceuticals and agrochemicals [1].

Development of Lipophilic Probes for Membrane Interaction Studies

The high logP (3.89) and molecular weight (249.53 g/mol) place this compound in a favorable range for designing lipophilic fluorescent probes or radioligands. The isopropoxy group provides a hydrophobic anchor that can influence compound partitioning into lipid bilayers, while the halogen atoms offer sites for further derivatization .

Precursor to Polyfunctionalized Aromatic Scaffolds

The 1,3,5-substitution pattern with mixed halogens and an alkoxy group provides a versatile template for generating highly functionalized aromatic cores. The isopropoxy group can be cleaved under acidic conditions to reveal a phenol, offering an additional handle for diversification. This building block is suitable for constructing complex molecular architectures in both academic and industrial research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-chloro-5-isopropoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.